molecular formula C11H15ClO B13214146 [(3-Chloro-2-methylpropoxy)methyl]benzene

[(3-Chloro-2-methylpropoxy)methyl]benzene

Cat. No.: B13214146
M. Wt: 198.69 g/mol
InChI Key: JSQVIFJQSOVILN-UHFFFAOYSA-N
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Description

[(3-Chloro-2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a (3-chloro-2-methylpropoxy)methyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-2-methylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloro-2-methylpropanol is replaced by the benzyl group, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-2-methylpropoxy)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol or toluene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(3-Chloro-2-methylpropoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Chloro-2-methylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-2-methylpropoxy)methyl]benzene
  • [(3-Chloro-2-methylpropoxy)methyl]toluene
  • [(3-Chloro-2-methylpropoxy)methyl]phenol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity profiles and applications, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

(3-chloro-2-methylpropoxy)methylbenzene

InChI

InChI=1S/C11H15ClO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

JSQVIFJQSOVILN-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)CCl

Origin of Product

United States

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